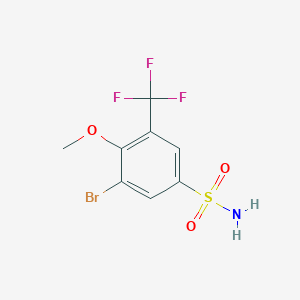

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide

Description

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a methoxy (-OCH₃) group at position 4, and a bromine atom at position 3 on the aromatic ring. This compound is structurally related to pharmacologically active benzenesulfonamides, such as Celecoxib, but distinguishes itself through its unique substitution pattern, which may influence its physicochemical properties and bioactivity .

Properties

IUPAC Name |

3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO3S/c1-16-7-5(8(10,11)12)2-4(3-6(7)9)17(13,14)15/h2-3H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLGRPWBAIDTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)S(=O)(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

Methoxylation: The addition of a methoxy group (-OCH3) to the aromatic ring.

Trifluoromethylation: The incorporation of a trifluoromethyl group (-CF3) into the aromatic ring.

Sulfonamidation: The formation of the sulfonamide group (-SO2NH2) by reacting with a suitable sulfonamide precursor.

These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has highlighted the potential of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide as an anticancer agent. The compound has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating promising cytotoxic effects. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, leading to reduced side effects compared to conventional chemotherapy agents.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. For example, it may interfere with the activity of proteins involved in cell proliferation and survival, such as bromodomain-containing proteins .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the compound, making it an ideal candidate for various synthetic transformations. Researchers utilize this compound to construct more complex molecular architectures through reactions such as nucleophilic substitution and cross-coupling reactions.

Case Study: Synthesis of Novel Derivatives

A notable study involved synthesizing a series of novel pyrazole derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activities, including antimicrobial properties. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide moiety significantly influenced the biological efficacy of the compounds .

Material Science

Development of Advanced Materials

In material science, this compound is explored for its potential in developing advanced polymers and coatings. The incorporation of trifluoromethyl groups into polymer matrices can enhance properties such as thermal stability and chemical resistance.

Case Study: Polymer Coatings

Research has demonstrated that polymers synthesized from this compound exhibit improved durability against environmental factors compared to traditional materials. These enhanced properties are attributed to the strong intermolecular interactions facilitated by the trifluoromethyl group .

Agricultural Chemicals

Formulation of Agrochemicals

The compound is also investigated for its potential use in agrochemicals, particularly in the formulation of pesticides and herbicides. Its unique chemical structure allows for the development of effective crop protection agents that can target specific pests while minimizing environmental impact.

Field Trials and Efficacy Studies

Field trials have shown that formulations containing this compound demonstrate significant efficacy against various agricultural pests. These studies highlight the compound's role in enhancing agricultural productivity while reducing reliance on more harmful chemicals .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer agent targeting specific cell lines | Promising cytotoxic effects on cancer cells |

| Organic Synthesis | Building block for complex molecules | Facilitates synthesis of biologically active derivatives |

| Material Science | Development of advanced polymers and coatings | Enhanced durability and chemical resistance |

| Agricultural Chemicals | Formulation of effective pesticides and herbicides | Significant efficacy in field trials against pests |

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Structural Differences : Celecoxib features a pyrazole ring fused to the benzenesulfonamide core, with a trifluoromethyl group at position 3 and a 4-methylphenyl group at position 5 . In contrast, the target compound lacks the pyrazole moiety and instead incorporates bromine and methoxy groups.

- Bioactivity: Celecoxib is a selective COX-2 inhibitor used for inflammation and pain management .

Physicochemical Properties :

N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide

- Structural Differences : This compound shares the trifluoromethyl and sulfonamide groups but replaces bromine and methoxy with a cyclopropylamine and hydroxyl group .

- Bioactivity : Demonstrated potent COL3A1 inhibitory activity, suggesting that the hydroxyl group enhances binding affinity. The bromine and methoxy groups in the target compound may alter steric and electronic interactions with the same target .

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

- Structural Differences : The precursor sulfonyl chloride lacks the methoxy group and sulfonamide functionality.

- Reactivity : The sulfonyl chloride is a reactive intermediate used to synthesize sulfonamides. Conversion to the sulfonamide introduces hydrogen-bonding capacity, critical for pharmacological activity .

4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide

- Structural Differences : Features a bromine atom and a complex triazole-thioether side chain. The methoxy and trifluoromethyl groups in the target compound likely confer greater metabolic stability compared to the labile thioether .

Key Research Findings

- Synthetic Pathways : The target compound is likely synthesized via nucleophilic substitution of 3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride with ammonia or amines, analogous to methods used for Celecoxib derivatives .

- Bioactivity Predictions : Based on structurally related COL3A1 inhibitors, the bromine atom may enhance hydrophobic interactions with enzyme pockets, while the methoxy group could modulate electronic effects .

- Antimicrobial Potential: Carboxamide derivatives of benzenesulfonamides (e.g., Celecoxib analogs) show antimicrobial activity, suggesting that the target compound’s substituents may be optimized for similar applications .

Biological Activity

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that sulfonamides, including this compound, exhibit various biological activities such as antibacterial, antifungal, and potential anticancer effects. The following sections detail specific findings related to its biological activity.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. The compound has been tested against various bacterial strains, demonstrating significant activity.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.6 µg/mL | |

| Escherichia coli | 31.2 µg/mL | |

| Pseudomonas aeruginosa | 62.5 µg/mL |

The compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a low MIC value indicating high efficacy.

The mechanism of action for sulfonamides generally involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.

Case Studies

Several studies have explored the efficacy of this compound in clinical and laboratory settings:

- Study on MRSA : A study demonstrated that this compound significantly reduced the growth of Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections .

- Synergistic Effects : Research indicated that when combined with other antibiotics, such as ciprofloxacin, the antibacterial effect was enhanced, leading to lower MIC values compared to when used alone .

- Biofilm Inhibition : The compound showed promising results in inhibiting biofilm formation in various bacterial strains, which is crucial for treating chronic infections .

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may also exhibit antifungal activity:

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 62.5 µg/mL | |

| Aspergillus niger | 125 µg/mL |

The compound displayed moderate antifungal activity against Candida and Aspergillus species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.